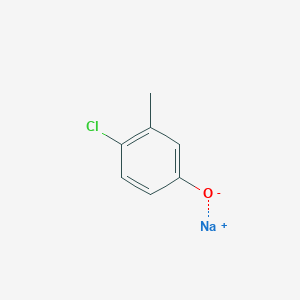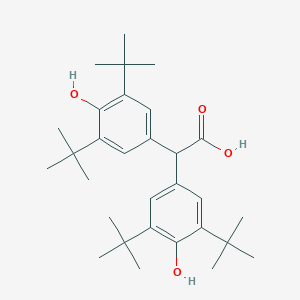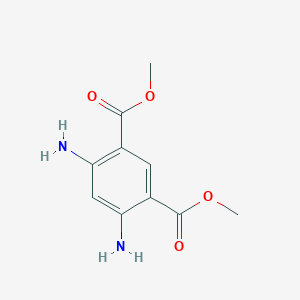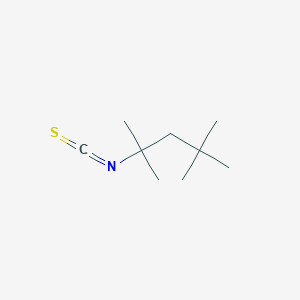![molecular formula C12H6N4 B097106 Cinnolino[5,4,3-cde]cinnoline CAS No. 194-12-7](/img/structure/B97106.png)
Cinnolino[5,4,3-cde]cinnoline
Overview
Description
“Cinnolino[5,4,3-cde]cinnoline” is a compound with the molecular formula C12H6N4 . It is also known by other synonyms such as “2,3,9,10-tetrazatetracyclo [6.6.2.04,16.011,15]hexadeca-1 (15),2,4 (16),5,7,9,11,13-octaene” and "NSC114051" .
Synthesis Analysis
A new domino reaction for the highly selective synthesis of tetracyclic cinnolino [5,4,3-cde]cinnolines using steric control was described . In this reaction, the use of anthenes with aliphatic groups (R1) leads to cinnolino [5,4,3-cde]cinnolines whereas anthenes with aryl groups (R1) result in N-amino-1,8-diox .
Molecular Structure Analysis
The molecular weight of “Cinnolino[5,4,3-cde]cinnoline” is 206.20 g/mol . The compound has a complexity of 230 and a topological polar surface area of 51.6 Ų . The InChIKey for the compound is KBGLLTZFGISMPR-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Cinnolino[5,4,3-cde]cinnoline” has a density of 1.5±0.1 g/cm³ and a boiling point of 425.4±51.0 °C at 760 mmHg . The compound has a molar refractivity of 64.8±0.3 cm³ and a molar volume of 134.9±3.0 cm³ . It has 4 hydrogen bond acceptors and no hydrogen bond donors .
Scientific Research Applications
Synthesis and Structural Development
- Cinnolino[5,4,3-cde]cinnoline has been utilized in a domino reaction for the selective synthesis of tetracyclic compounds, demonstrating the potential for the creation of complex molecular structures (Jiang et al., 2009).
- Research on cadmium nitrate coordination polymers involving substituted pyridazino[4,5-d]pyridazines, including cinnolino[5,4,3-cde]cinnoline, highlights its role in forming structurally unique coordination compounds (Domasevitch et al., 2006).
Framework Solids and Ligand Design
- As a rigid multidentate ligand, fused pyridazines including cinnolino[5,4,3-cde]cinnoline have been instrumental in constructing framework solids and fine-tuning their structures, particularly in combination with copper(I) bromide or iodide (Solntsev et al., 2004).
- In the context of coordination polymers, cinnolino[5,4,3-cde]cinnoline has been used as a tetradentate nitrogen donor, leading to a variety of coordination architectures and open framework solids (Domasevitch et al., 2005).
properties
IUPAC Name |
2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),5,7,9,11,13-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c1-3-7-11-8(4-1)14-16-10-6-2-5-9(12(10)11)15-13-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLLTZFGISMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N=NC4=CC=CC(=C43)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941101 | |
| Record name | Cinnolino[5,4,3-cde]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnolino[5,4,3-cde]cinnoline | |
CAS RN |
194-12-7 | |
| Record name | Cinnolino[5,3-cde]cinnoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnolino[5,4,3-cde]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)



![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)





![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)